molecular formula C11H10F3N B3007339 3-(3,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287299-55-0

3-(3,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B3007339
CAS No.: 2287299-55-0
M. Wt: 213.203
InChI Key: PYSOBOWJUUTMJU-UHFFFAOYSA-N
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Description

3-(3,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The presence of trifluorophenyl groups further enhances the compound’s stability and reactivity, making it a valuable candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, allowing for the installation of various substituents at the bridgehead positions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of advanced catalysts and reagents can further optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.

Major Products

The major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(3,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s binding affinity to target proteins, while the bicyclo[1.1.1]pentane core provides structural rigidity. This combination allows for precise modulation of biological activity, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine stands out due to its trifluorophenyl group, which imparts unique electronic and steric properties. This enhances its stability, reactivity, and binding affinity, making it a superior candidate for various applications in chemistry, biology, and medicine.

Properties

IUPAC Name

3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N/c12-7-1-6(2-8(13)9(7)14)10-3-11(15,4-10)5-10/h1-2H,3-5,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSOBOWJUUTMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C3=CC(=C(C(=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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